molecular formula C12H13NO4 B8652703 2-[(Phenylcarbamoyl)oxy]ethyl prop-2-enoate CAS No. 51727-48-1

2-[(Phenylcarbamoyl)oxy]ethyl prop-2-enoate

Cat. No.: B8652703
CAS No.: 51727-48-1
M. Wt: 235.24 g/mol
InChI Key: GZGBWODLMBWRMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Phenylcarbamoyl)oxy]ethyl prop-2-enoate is a useful research compound. Its molecular formula is C12H13NO4 and its molecular weight is 235.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

51727-48-1

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

2-(phenylcarbamoyloxy)ethyl prop-2-enoate

InChI

InChI=1S/C12H13NO4/c1-2-11(14)16-8-9-17-12(15)13-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,13,15)

InChI Key

GZGBWODLMBWRMW-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCOC(=O)NC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

0.25 g of 2,6-di-tert-butyl-4-methylphenol, 0.12 g of Desmorapid Z, 126.4 g of phenyl isocyanate were initially introduced into a 500 ml round-bottomed flask and heated to 60° C. Thereafter, 123.3 g of 2-hydroxyethyl acrylate were added dropwise and the mixture was kept further at 60° C. until the isocyanate content had fallen below 0.1%. Cooling was then effected. The product was obtained as a crystalline solid (preparation described in DE 2329142).
Quantity
0.25 g
Type
reactant
Reaction Step One
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0.12 g
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reactant
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126.4 g
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reactant
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123.3 g
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

A 500 ml round-bottom flask was initially charged with 0.25 g of 2,6-di-tert-butyl-4-methylphenol, 0.12 g of Desmorapid Z and 126.4 g of phenyl isocyanate, and the mixture was heated to 60° C. Subsequently, 123.3 g of 2-hydroxyethyl acrylate were added dropwise and the mixture was kept at 60° C. until the isocyanate content had fallen below 0.1%. This was followed by cooling. The product was obtained as a crystalline solid (preparation described in DE 2329142). The product has a melting point of 66-68° C. (Bowman, Macromolecules, 2004, 37 (11), 4062-4069).
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
126.4 g
Type
reactant
Reaction Step One
Quantity
123.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 11 )
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0 (± 1) mol
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reactant
Reaction Step Four

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